![molecular formula C14H17NO3 B2474537 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one CAS No. 927978-50-5](/img/structure/B2474537.png)
7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one is a chemical compound that belongs to the family of spirochromenes. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
Analgesic and Antidepressive Effects : Compounds structurally related to 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one, such as ADL5859 and ADL5747, have been identified as novel δ-opioid agonists. These compounds demonstrate good oral bioavailability and exhibit analgesic and antidepressive effects in animal models, representing potential drugs for chronic pain treatment. Their analgesic effects are mediated through δ-opioid receptors, primarily on peripheral neurons (Nozaki et al., 2012).
Selective σ-Receptor Ligands : Research on spiropiperidines, a class that includes 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one, has shown that these compounds can act as highly potent and selective σ-receptor ligands. Their affinity for σ1- and σ2-receptors was investigated, revealing that specific structural features, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, are advantageous for high σ1-receptor affinity. These findings are important for developing new drugs targeting these receptors (Maier & Wünsch, 2002).
TRPM8 Antagonists : A series of compounds, including those similar to 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one, have been identified as blockers of the transient receptor potential melastatin 8 (TRPM8) channels. These compounds have shown efficacy in rodent models of neuropathic pain, indicating potential therapeutic applications (Chaudhari et al., 2013).
c-Met/ALK Inhibitors : Novel aminopyridyl/pyrazinyl-substituted compounds related to 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one have been synthesized and tested as c-Met/ALK dual inhibitors. These compounds have shown significant tumor growth inhibition in cancer models, highlighting their potential as anticancer agents (Li et al., 2013).
Synthesis and Structural Studies
Synthetic Methods : Research into the synthesis and characterization of chromene derivatives, including those similar to 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one, has been conducted. These studies provide insights into the chemical structure and synthesis methods for such compounds, which are crucial for further pharmacological research (El-Agrody et al., 2002).
Medicinal Chemistry Advancements : A review of the progress in the synthesis of spiro[chromane-2,4'-piperidine]-4(3h)-one-derived compounds underscores the biological relevance of these compounds in medicinal chemistry. This review discusses the structural features and potential utility of such compounds in drug development (Ghatpande et al., 2020).
Applications in Cancer Research
- Anticancer Activities : Studies have shown that certain pyrano[3, 2-c]chromene derivatives, structurally related to 7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one, exhibit potent anticancer activities. These compounds can induce cell cycle arrest and apoptosis in cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (El-Agrody et al., 2020).
Eigenschaften
IUPAC Name |
7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-10-2-3-11-12(16)9-14(18-13(11)8-10)4-6-15-7-5-14/h2-3,8,15H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBOUXHVNKUCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

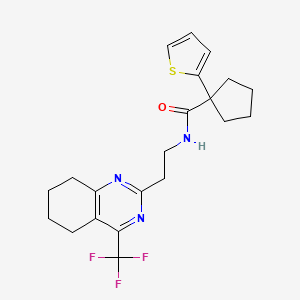
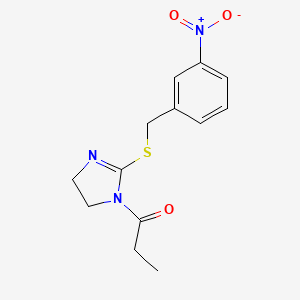
![N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2474460.png)
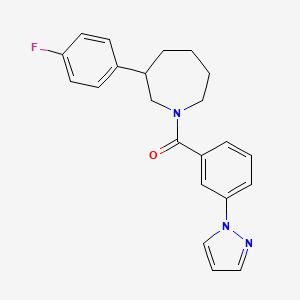
![4-{4-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-4-oxobut-2-enoic acid](/img/structure/B2474462.png)
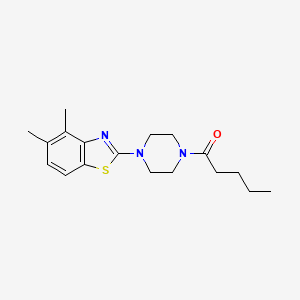

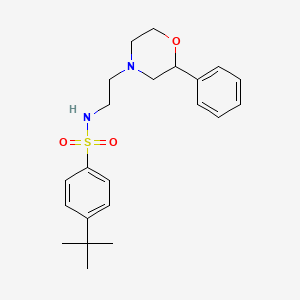
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2474468.png)
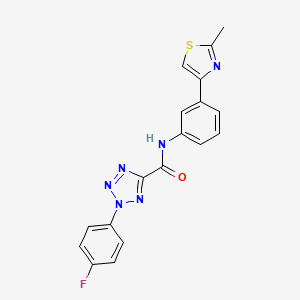
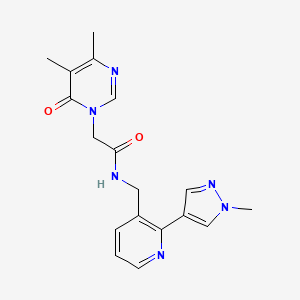
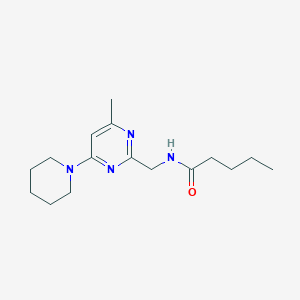
![2-(1,3-Benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2474474.png)
